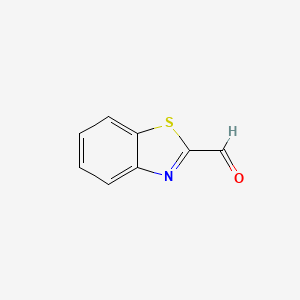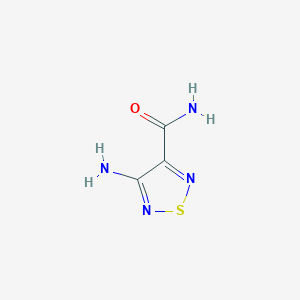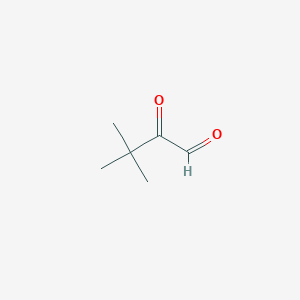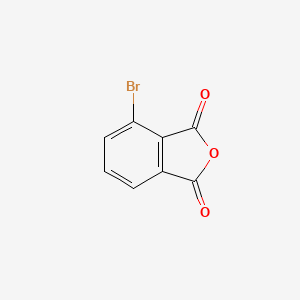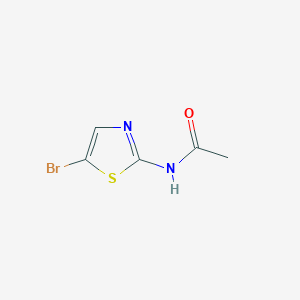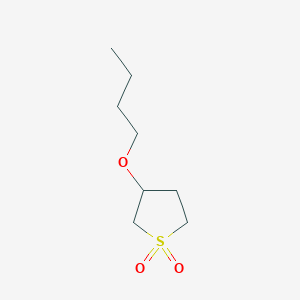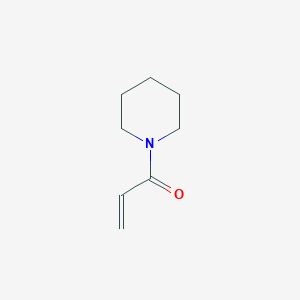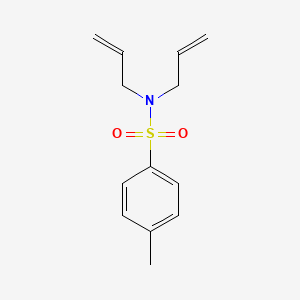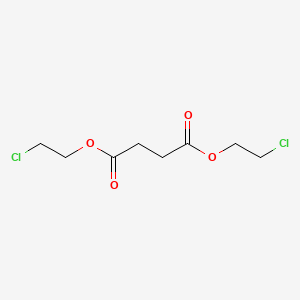
Bis(2-chloroethyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Bis(2-chloroethyl) butanedioate and related compounds involves complex chemical reactions. For instance, the synthesis of mesogenic units like Bis(p-hydroxybenzoic acid) butanediolate involves melting transesterification, highlighting the intricate procedures in synthesizing related compounds (Song Wan-wen, 2007). Another example includes the novel synthesis routes for fused cyclopentenes using 2,3-Bis(phenylsulfonyl)-1,3-butadiene, demonstrating the chemical versatility and potential for creating complex molecular structures (A. Padwa et al., 1996).
Molecular Structure Analysis
Understanding the molecular structure of Bis(2-chloroethyl) butanedioate and related compounds is crucial for their application in various fields. For instance, the study of 1,4-bis(pyridinium)butanes' complexation with carboxylatopillar[5]arene revealed significant insights into the molecular interactions and structure (Chunju Li et al., 2011). Similarly, the synthesis and structural characterization of compounds like 2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol offer detailed molecular structure insights, which are pivotal for understanding their chemical behavior (Bi Fuqiang et al., 2012).
Chemical Reactions and Properties
Bis(2-chloroethyl) butanedioate undergoes various chemical reactions, contributing to its diverse chemical properties. Studies such as the synthesis and first in vitro cytotoxicity studies of bis(2-chloroethyl) amino group-containing polymers shed light on the chemical reactivity and potential applications of these compounds (Peter Molz et al., 1980). The chemical reactivity is further explored in the synthesis and reactions of 1,4-Bis (alkylchlorosilyl) butane, demonstrating the versatile chemical transformations these compounds can undergo (Xi Chen, 1984).
Physical Properties Analysis
The physical properties of Bis(2-chloroethyl) butanedioate and related compounds, such as their melting points, boiling points, and solubility, are essential for their practical application. Research in this area includes the synthesis and characterization of compounds like Bis-(chloromethyl) oxetane, providing valuable data on their physical characteristics (T. S. Reddy et al., 2006).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : Bis(2-chloroethyl) butanedioate derivatives have been used in polymer synthesis. A study described the polymerization of bis(2,2,2-trichloroethyl) trans-3,4-epoxyadipate with 1,4-butanediol, using porcine pancreatic lipase as a catalyst. This process resulted in a polymer with high enantiomeric purity (Wallace & Morrow, 1989).
In Vitro Cytotoxicity Studies : Research has been conducted on monomers containing the cytotoxic bis(2-chloroethyl)amino group, linked via urethane and O-acylated hydroxamic acid bonds to polymerizable methacrylic acid derivatives. These were tested for in vitro cytotoxicity against various tumor lines, revealing significant differences in cytotoxic potency depending on the type of cleavable spacer group used (Molz et al., 1980).
Supramolecular Chemistry : In supramolecular chemistry, bis(imidazolium) dication derivatives, similar to bis(2-chloroethyl) butanedioate, have been used to form [2]pseudorotaxanes with pillar[5]arene, demonstrating controlled dethreading/rethreading processes (Li et al., 2010).
Synthesis of Organic Compounds : Studies on the synthesis of dicarboxylic acid derivatives of [60]fullerene using Diels–Alder reaction with bis(methylene)butanedioates have been reported. This process resulted in useful derivatives for further chemical transformations (Ishida et al., 2000).
Biologically Active Metabolites : Research has identified N,N-Bis(2-chloroethyl)phosphorodiamidic acid as a metabolite of cyclophosphamide with significant in vivo and in vitro antitumor activity, suggesting a critical role in the biological activities of cyclophosphamide (Colvin et al., 1973).
Chemical Warfare Agent Degradation : A study focused on the hydrolysis products of sulfur mustard agents, including bis(2-chloroethyl)sulfide, using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry for detection (Kroening et al., 2009).
Eigenschaften
IUPAC Name |
bis(2-chloroethyl) butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPSSUUVWPWIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCCl)C(=O)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287411 |
Source


|
| Record name | bis(2-chloroethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl) butanedioate | |
CAS RN |
925-17-7 |
Source


|
| Record name | NSC50941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(2-chloroethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

